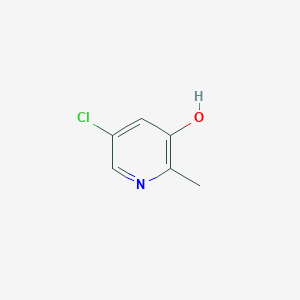

5-chloro-2-methylpyridin-3-ol

Description

Historical Perspectives on Substituted Pyridinols in Synthetic and Bioactive Chemistry Research

The journey of pyridine (B92270) and its derivatives in science began in the 19th century, with its initial isolation from bone tar and later, picoline, in 1846. The structural elucidation of this benzene (B151609) isostere, with one carbon atom replaced by nitrogen, opened the floodgates to synthetic exploration. By the 1930s, the discovery of the medicinal importance of pyridine-containing structures like niacin (vitamin B3) solidified the pyridine scaffold as a "privileged" structure in medicinal chemistry cymitquimica.com.

Within this broad class, substituted pyridinols (hydroxypyridines) have garnered particular interest. The position of the hydroxyl group on the pyridine ring significantly influences the compound's electronic properties, reactivity, and, crucially, its biological activity. C3-oxygen-containing pyridines, in particular, are recurring motifs in pharmacologically active molecules. shd-pub.org.rsnih.gov The hydroxyl group at the C3 position is a key feature in molecules like pyridoxal (B1214274) 5'-phosphate (PLP), a vital coenzyme, where it participates in essential hydrogen bonding for its biological function. shd-pub.org.rs Historically, the synthesis of these substituted pyridinols has been a central theme in organic chemistry, with the development of numerous strategies to access different isomers and functionalization patterns. chemicalbook.comarctomsci.com This enduring focus is a testament to their perceived value as bioactive agents and versatile synthetic intermediates. cymitquimica.com

Significance of Halogenated Pyridine Scaffolds in Modern Chemical Science

The introduction of halogen atoms onto the pyridine ring dramatically expands its chemical utility and biological potential. Halogenated pyridines are highly valued as versatile starting materials in organic synthesis. atomfair.com The presence of halogens, such as chlorine, activates the pyridine ring for nucleophilic aromatic substitution reactions, enabling the straightforward introduction of a wide array of functional groups. atomfair.comcymitquimica.com This reactivity makes them indispensable building blocks for constructing more complex heterocyclic and macrocyclic compounds. atomfair.com

Current Research Landscape and Unexplored Avenues for 5-Chloro-2-methylpyridin-3-ol

However, the potential research avenues for this compound can be inferred from studies on its close structural analogs. For instance, the parent compound lacking the methyl group, 5-chloropyridin-3-ol, has been successfully used as a key precursor in the synthesis of potent inhibitors for the SARS-CoV-2 3CLpro enzyme, a critical target for antiviral drug development. nih.gov This highlights the potential of the 5-chloro-pyridin-3-ol scaffold in generating bioactive molecules. Research on other related isomers, such as 5-chloro-3-methylpyridin-2-ol (B1591149) and 6-chloro-4-methylpyridin-3-ol, indicates their utility as building blocks for developing kinase inhibitors, antimicrobial agents, and agrochemicals like pesticides and herbicides. cymitquimica.comontosight.ai Derivatives of these related compounds are often investigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aisigmaaldrich.com

The primary unexplored avenue for this compound is, therefore, its fundamental characterization. There is a clear need for the development and publication of robust and scalable synthetic routes to access this specific isomer. Following this, a thorough investigation of its physicochemical properties (e.g., pKa, logP, crystal structure) is required. The most promising path forward lies in the systematic evaluation of its biological activity. Screening this compound and its derivatives against various biological targets, such as kinases, proteases (including viral proteases like 3CLpro), and microbial strains, could uncover novel therapeutic leads. Its structural features make it a prime candidate for inclusion in medicinal chemistry programs focused on structure-activity relationship (SAR) studies.

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the limited available data for the target compound. The lack of extensive experimental data underscores its under-researched status.

| Property | Value | Source |

| CAS Number | 91420-23-4 | Key Organics |

| Molecular Formula | C₆H₆ClNO | Key Organics |

| Molecular Weight | 143.57 g/mol | - |

| Physical Form | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Table 2: Structural Comparison of Related Chloro-Methyl-Pyridinol Isomers

This interactive table allows for a comparison of this compound with its isomers that have been mentioned in research literature, highlighting the subtle yet important differences in substituent placement.

| Compound Name | 2-Position | 3-Position | 5-Position | Research Context |

| This compound | -CH₃ | -OH | -Cl | Subject of this article; largely uncharacterized. |

| 2-Chloro-5-methylpyridin-3-ol | -Cl | -OH | -CH₃ | Sold for early discovery research. |

| 5-Chloro-3-methylpyridin-2-ol | -OH (keto form) | -CH₃ | -Cl | Intermediate for kinase inhibitors and antimicrobials. cymitquimica.com |

| 6-Chloro-4-methylpyridin-3-ol | - | -OH | - | Intermediate for antimicrobials and anti-inflammatories. ontosight.ai |

| 5-Chloro-6-methylpyridin-2-ol | -OH (keto form) | - | -Cl | Intermediate for antimicrobials and anticancer agents. sigmaaldrich.com |

| 5-Chloropyridin-3-ol | -H | -OH | -Cl | Precursor for SARS-CoV-2 3CLpro inhibitors. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLQTMJLRJOBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Methylpyridin 3 Ol and Advanced Derivatives

Strategies for the Direct Synthesis of 5-Chloro-2-methylpyridin-3-ol

The direct synthesis of this compound can be approached through several strategic pathways, each presenting distinct advantages and challenges. These include the construction of the pyridine (B92270) ring system from acyclic precursors (de novo synthesis), the specific placement of a chlorine atom onto a pre-formed pyridine ring, and the application of modern catalytic techniques.

De Novo Synthetic Routes to Pyridinols

De novo synthesis, the construction of the pyridine core from simpler, non-cyclic molecules, offers a powerful method for creating highly substituted pyridines and pyridinols. illinois.eduresearchgate.net While many classical methods exist, such as the Hantzsch pyridine synthesis, modern approaches often provide milder conditions and greater functional group tolerance. researchgate.net

One general strategy involves the reaction of a diene or an enyne with a nitrile, often catalyzed by a transition metal, which can lead to tri- and tetrasubstituted pyridines. illinois.edu Another versatile method is based on a lithiation/isomerization/intramolecular carbolithiation sequence starting from readily available N-allyl-ynamides. This provides a divergent and straightforward route to a wide array of polysubstituted dihydropyridines and pyridines. nih.govorganic-chemistry.org These methods are modular, allowing for the introduction of various substituents, and could theoretically be adapted to produce the this compound skeleton by selecting appropriately substituted starting materials. organic-chemistry.org

Table 1: Overview of Selected De Novo Pyridine Synthesis Strategies

| Method | Starting Materials | Key Features | Potential for this compound |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester (x2), Ammonia (B1221849) | Classical method; leads to dihydropyridines which require subsequent oxidation. researchgate.net | Requires post-synthesis chlorination and hydroxylation. |

| Diels-Alder-like Reactions | Enones, Oximes | Can form highly substituted pyridines under thermodynamic control. illinois.edu | Selection of appropriately substituted dienophiles and dienes is critical. |

| N-allyl-ynamide Cyclization | N-allyl-ynamides | Lithiation-induced cyclization; provides access to polysubstituted pyridines. nih.govorganic-chemistry.org | Requires a custom ynamide precursor bearing the necessary chloro and methyl groups. |

Regioselective Halogenation of Pyridine Precursors

A more direct approach to this compound involves the regioselective chlorination of a suitable pyridine precursor, most notably 2-methylpyridin-3-ol. The challenge lies in directing the chlorine atom specifically to the C-5 position of the pyridine ring. The electronic properties of the ring, influenced by the existing hydroxyl and methyl groups, dictate the position of electrophilic attack.

The halogenation of pyridinium-N-(2′-pyridyl)aminide with N-halosuccinimides (NCS, NBS, NIS) occurs under mild conditions and demonstrates high regioselectivity, which can be a pathway to producing halo-substituted aminopyridines. researchgate.net While not a direct route to the target pyridinol, it highlights the principle of using directing groups to control halogenation patterns on a pyridine ring. researchgate.net For other heterocyclic systems like 1,2,3-triazoles, regioselective halogenation has been achieved via C-H activation, a strategy that could potentially be adapted for pyridine systems. nih.govrsc.org

A plausible, though not explicitly detailed in available literature for this specific compound, direct chlorination route would involve treating 2-methylpyridin-3-ol with a chlorinating agent like N-chlorosuccinimide (NCS). The reaction conditions, including solvent and temperature, would need to be carefully optimized to favor substitution at the C-5 position and minimize the formation of other isomers.

Advanced Catalytic Approaches (e.g., Transition Metal Catalysis for C-Cl bond formation)

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation as a powerful tool for forming C-C and C-heteroatom bonds. researchgate.net These methods offer high selectivity and can often be performed under milder conditions than traditional methods. For the synthesis of this compound, a palladium-catalyzed C-H chlorination of 2-methylpyridin-3-ol could be envisioned. The pyridine nitrogen itself can act as a directing group, guiding the metal catalyst to activate a specific C-H bond for functionalization. rsc.org

For instance, transition-metal-free methods have also been developed for the regioselective halogenation of certain heterocycles. One such method uses sodium chlorite (B76162) (NaClO₂) as the halogen source in the presence of acetic acid to synthesize 3-chloro-imidazo[1,2-a]pyridines. rsc.org This approach proceeds through a proposed chlorine radical mechanism and offers an efficient way to form C-Cl bonds. rsc.org Adapting such a system for the chlorination of 2-methylpyridin-3-ol would require investigation into the regioselectivity governed by the pyridinol's substituents.

Table 2: Catalytic Approaches for C-Cl Bond Formation

| Catalytic System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | 2-Phenylpyridine | Directing group-assisted ortho-C-H activation. rsc.org | rsc.org |

| Copper (Cu) | Imidazo[1,2-a]pyridines | Aerobic oxidative cyclization and amination. beilstein-journals.org | beilstein-journals.org |

Synthesis of Complex Analogs and Precursors Featuring the this compound Moiety

The this compound scaffold is a valuable building block for creating more complex molecules, particularly in medicinal chemistry. Its functional groups—the hydroxyl and the methyl—provide reactive handles for further derivatization.

Derivatization at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-3 position is a prime site for modification, most commonly through etherification or esterification reactions. These reactions can alter the molecule's physical properties, such as solubility and lipophilicity, and can introduce new functionalities.

Esterification: The formation of an ester linkage is a common strategy. For example, various indole (B1671886) carboxylic acids have been coupled with 5-chloropyridin-3-ol using standard coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This Steglich-type esterification proceeds under mild conditions, typically at room temperature in a solvent like dichloromethane (B109758) (CH₂Cl₂), to produce the desired ester derivatives in good yields. nih.govrsc.org

Reaction Scheme: Esterification of 5-chloropyridin-3-ol

R-COOH + 5-chloropyridin-3-ol --(EDC, DMAP)--> R-COO-(5-chloro-3-pyridinyl)

This methodology has been used to synthesize a library of potential SARS-CoV-2 3CLpro inhibitors, demonstrating the utility of the 5-chloro-pyridin-3-yl ester moiety in drug discovery. nih.gov

Etherification: While specific examples for this compound are not prevalent in the searched literature, standard Williamson ether synthesis conditions would be applicable. This would involve deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide (R-X) to form the ether derivative. The choice of base and solvent is crucial to ensure efficient reaction and avoid side reactions.

Functionalization of the Methyl Group

The methyl group at the C-2 position, while generally less reactive than the hydroxyl group, can also be functionalized. Its proximity to the ring nitrogen and the C-3 hydroxyl group influences its reactivity.

Oxidation of the methyl group is a potential pathway for introducing new functionality. For related compounds like 2,6-dichloro-3-methylpyridine, oxidation reactions can lead to the formation of the corresponding alcohol (hydroxymethyl), aldehyde, or carboxylic acid derivatives. ambeed.com These transformations would typically employ oxidizing agents of varying strengths, with reaction conditions tailored to achieve the desired oxidation state. For instance, a mild oxidizing agent might convert the methyl group to a hydroxymethyl group, while a stronger agent could lead to the carboxylic acid.

Another potential route for functionalization is radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, to form a halomethyl group (e.g., -CH₂Br). This newly introduced group is highly reactive and serves as an excellent electrophile for subsequent nucleophilic substitution reactions, allowing for the attachment of a wide variety of other functional groups.

Modifications at the Pyridine Ring (e.g., Introduction of additional substituents)

The functionalization of the this compound scaffold is crucial for creating a diverse range of derivatives with potentially new applications. Modifications can be targeted at the hydroxyl group or directly on the pyridine ring through various substitution reactions.

The hydroxyl group at the C3 position is a key site for modification. Esterification is a common strategy, reacting this compound with various carboxylic acids to produce a library of ester derivatives. nih.gov This reaction is typically facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). nih.gov

Direct substitution on the pyridine ring allows for the introduction of new functional groups, altering the electronic and steric properties of the molecule. While specific examples for this compound are not extensively documented in readily available literature, general principles of pyridine chemistry can be applied. Electrophilic substitution reactions, such as nitration or further halogenation, can introduce substituents onto the ring, although the existing chloro and hydroxyl groups will direct the position of the incoming group. For instance, nitration of similar phenol-containing heterocycles has been achieved using nitric acid. mdpi.com Another potential modification is the introduction of an amino group, which has been demonstrated on related chloro-pyridinol structures through multi-step processes. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing aryl or other carbon-based substituents onto pyridine rings, though this often requires a halogen atom at the position of interest. numberanalytics.comresearchgate.net

Table 1: Potential Reactions for Modifying the Pyridine Ring

| Reaction Type | Reagents/Conditions | Potential Product |

| Esterification | Carboxylic Acid, EDC, DMAP | 5-chloro-2-methylpyridin-3-yl ester |

| Nitration | Nitric Acid | Nitro-5-chloro-2-methylpyridin-3-ol |

| Chlorination | Hydrochloric Acid, Hydrogen Peroxide | Dichloro-2-methylpyridin-3-ol derivative mdpi.com |

| Amination | Multi-step biological or chemical processes | Amino-5-chloro-2-methylpyridin-3-ol |

Stereoselective Synthesis of Chiral Derivatives (if applicable)

The creation of chiral derivatives of this compound is a sophisticated area of synthesis that is relevant when a derivative possesses a stereocenter. A molecule is chiral if it is non-superimposable on its mirror image. ethz.ch Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral product. ethz.ch This is particularly important in pharmaceutical chemistry, where different enantiomers can have vastly different biological activities.

For a derivative of this compound to be chiral, a substituent with a stereogenic center must be introduced. For example, if a substituent attached to the pyridine ring contains a carbon atom with four different groups, the molecule becomes chiral.

Methods for achieving stereoselective synthesis include:

Use of Chiral Catalysts : Transition metal complexes with chiral ligands can catalyze reactions, such as asymmetric hydrogenation or hydroamination, to produce an excess of one enantiomer. numberanalytics.commdpi.com Chiral catalysis is a powerful method for creating enantiomerically enriched pyridine derivatives. numberanalytics.com

Chiral Pool Synthesis : This approach utilizes readily available enantiomerically pure starting materials, such as amino acids or sugars, to build the chiral derivative. ethz.ch

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed after the desired stereocenter has been created. ethz.ch

While specific documented examples of stereoselective synthesis starting directly from this compound are scarce, the principles are widely applied in medicinal chemistry. For instance, the synthesis of chiral 8-hydroxyquinoline (B1678124) derivatives, which are structurally related to pyridines, has been achieved, and the absolute configuration of the enantiomers was determined using advanced spectroscopic methods. google.com Dynamic kinetic resolution (DKR) is another advanced technique used for the synthesis of chiral alcohols, where a racemic mixture is converted into a single enantiomerically pure product through a combination of resolution and in-situ racemization of the slower-reacting enantiomer. encyclopedia.pub

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. This involves minimizing waste, using less hazardous materials, and improving energy efficiency. imist.ma

Solvent-Free Reactions

Performing chemical reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste and simplifies purification. Several synthetic routes for pyridine derivatives have been successfully adapted to solvent-free conditions.

These reactions are often facilitated by:

Catalysts : Heterogeneous catalysts, such as Wells-Dawson heteropolyacids or magnetically recoverable nanoparticles, can effectively promote reactions like the Hantzsch pyridine synthesis under solvent-free conditions at elevated temperatures (e.g., 70-110 °C). conicet.gov.arrsc.org

Microwave Irradiation : Microwave-assisted organic synthesis (MAOS) can accelerate reaction rates and often allows for solvent-free conditions, leading to higher yields in shorter times. researchgate.net

Heat : In some cases, simply heating the mixture of reactants is sufficient to drive the reaction to completion without any solvent or catalyst, representing a highly atom-economical and green method. beilstein-journals.orgresearchgate.net

Table 2: Examples of Solvent-Free Synthesis for Pyridine Derivatives

| Method | Catalyst/Condition | Temperature | Reference |

| Multicomponent Condensation | Wells-Dawson heteropolyacid | 80 °C | conicet.gov.ar |

| Multicomponent Reaction | Fe₂O₃@Fe₃O₄@Co₃O₄ nanoparticles | 110 °C | rsc.org |

| Benzylic Addition | Neat conditions | 135 °C | beilstein-journals.orgresearchgate.net |

| Click Chemistry | Microwave irradiation | N/A | researchgate.net |

Use of Renewable Reagents

Replacing traditional fossil fuel-based feedstocks with renewable ones is a key goal for sustainable chemistry. Biomass is a rich source of potential starting materials for pyridine synthesis. acsgcipr.org

Glycerol (B35011) : A major byproduct of biodiesel production, glycerol can be converted into pyridine and 3-methylpyridine. tubitak.gov.trresearchgate.net This conversion involves thermal degradation of glycerol into aldehydes like acrolein, which then react with an ammonia source to form the pyridine ring. tubitak.gov.tr

Biomass-derived Aldehydes : Aldehydes and ketones derived from the pyrolysis of biomass can react with ammonia to form pyridines. acsgcipr.org

Lignin : This complex polymer, a major component of wood, can be broken down and converted into pyridine carboxylic acids through biocatalytic routes using engineered microorganisms like Rhodococcus jostii. acsgcipr.org

These approaches not only provide a sustainable pathway to pyridines but also add value to waste streams from other industries. numberanalytics.comtubitak.gov.tr

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. imist.ma Syntheses with high atom economy are inherently greener as they generate less waste.

Reactions that are highly atom-economical include:

Addition Reactions : Reactions where two or more molecules combine to form a larger one, such as the direct benzylic addition of azaarenes to aldehydes, are highly atom-economical as all atoms from the starting materials are part of the final product. beilstein-journals.orgresearchgate.net

Cycloadditions and Annulations : Ring-forming reactions can be very efficient if they proceed without the loss of small molecules.

Hydroamination : The direct addition of an amine's N-H bond across an alkene double bond is a highly attractive and atom-economical route for synthesizing amine derivatives. acs.org

Chemical Reactivity and Transformation Studies of 5 Chloro 2 Methylpyridin 3 Ol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 5-chloro-2-methylpyridin-3-ol is a primary site for chemical modification, engaging in reactions such as O-alkylation, O-acylation, oxidation, and acting as a ligand in coordination chemistry.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group of this compound can be readily alkylated. For instance, it can serve as a nucleophile in reactions with alkylating agents. A documented example involves its reaction with methyl-5-(bromomethyl)thiophene-2-carboxylate in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution to yield the corresponding ether.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | methyl-5-(bromomethyl)thiophene-2-carboxylate | K2CO3 | DMF | methyl 5-(((5-chloro-2-methylpyridin-3-yl)oxy)methyl)thiophene-2-carboxylate |

O-Acylation: While specific studies on the O-acylation of this compound are not extensively detailed in the available literature, the general reactivity of phenolic hydroxyl groups suggests that it would readily undergo acylation. Standard laboratory procedures for the O-acetylation of hydroxyl groups often employ acetic anhydride (B1165640) in the presence of a base like pyridine (B92270). nih.gov This reaction introduces an acetyl group onto the oxygen atom, forming an ester.

Oxidation Reactions

Information regarding the specific oxidation reactions of this compound is limited in publicly available research. However, the oxidation of related chloropyridine compounds has been studied. For instance, 2-chloropyridine (B119429) can be oxidized to 2-chloropyridine-N-oxide. wikipedia.orgchempanda.com This suggests that the pyridine ring of this compound could potentially undergo oxidation, particularly at the nitrogen atom. The phenolic hydroxyl group might also be susceptible to oxidation under certain conditions, potentially leading to quinone-like structures, although specific reagents and conditions for such transformations have not been detailed in the literature for this particular compound. A study on the dechlorination of chloropyridines employed hydrogen peroxide activated by carbonate species, where an initial N-oxidation was proposed to facilitate the subsequent dechlorination. nih.gov

Ligand Formation and Coordination Chemistry with Metal Centers

Substituted pyridines are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various transition metals. jscimedcentral.comwikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. Additionally, the phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which can also coordinate to a metal ion. This allows the compound to function as a bidentate ligand, binding to a metal center through both the pyridine nitrogen and the oxygen of the phenoxide.

While specific studies detailing the coordination complexes of this compound are not abundant, the general principles of coordination chemistry and studies on similar pyridine derivatives suggest its potential to form a variety of complexes. The electronic properties of the resulting metal complexes can be influenced by the substituents on the pyridine ring. acs.org The formation of such complexes is a broad area of research with applications in catalysis and materials science. nih.gov

Reactions Involving the Pyridine Nitrogen

The nitrogen atom in the pyridine ring of this compound is a key center of reactivity, participating in N-alkylation and N-oxidation reactions, and functioning as a basic site.

N-Alkylation and N-Oxidation

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide is a known reaction. wikipedia.orgchempanda.com This transformation is typically carried out using oxidizing agents such as peroxy acids. The resulting N-oxide has altered electronic properties compared to the parent pyridine, which can influence its reactivity in subsequent reactions.

Role as a Basic Site in Reaction Mechanisms

The basicity of the pyridine nitrogen allows it to act as a proton acceptor in various reaction mechanisms. For example, in the presence of a strong acid, the nitrogen atom can be protonated to form a pyridinium (B92312) salt. This property is crucial in reactions where the molecule needs to be activated or where its solubility in a particular solvent needs to be modified. The relative basicity of the pyridine nitrogen compared to other potential basic sites in a molecule will determine the site of protonation. irb.hrresearchgate.netnih.gov

Reactions Involving the Halogen Substituent (Chlorine)

The chlorine atom at the C5 position of the pyridine ring is a key site for functionalization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, making it susceptible to several types of transformations.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for halo-substituted pyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. The electron-deficient character of the pyridine ring inherently activates it towards nucleophilic attack, a feature that is crucial for this reaction class. nih.gov The presence of the nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate through resonance, particularly when the attack occurs at the ortho (C2, C6) or para (C4) positions relative to the nitrogen.

Table 1: Illustrative SNAr Reactions on Substituted Chloropyridines Note: The following data represents typical reactions for related chloropyridine structures, as specific literature on this compound is limited.

| Nucleophile | Substrate Example | Conditions | Product | Yield (%) |

| Aniline | 2-Chloropyridine | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 2-(Phenylamino)pyridine | >95 |

| Piperidine (B6355638) | 2-Chloropyridine | Heat | 2-(Piperidin-1-yl)pyridine | High |

| Sodium Methoxide | 2-Chloro-3-nitropyridine | Methanol (B129727), Reflux | 2-Methoxy-3-nitropyridine | Good |

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halopyridines.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide. nih.govnih.gov It is a highly versatile method for creating biaryl structures. The reactivity of chloropyridines in Suzuki couplings can be lower than that of bromides or iodides, often requiring more active catalysts, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.netharvard.edu The reaction of this compound with an arylboronic acid would be expected to yield a 5-aryl-2-methylpyridin-3-ol derivative.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Chloropyridines Note: These examples illustrate typical conditions for Suzuki-Miyaura reactions on related chloropyridine substrates.

| Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / NHC | NaHCO₃ | Toluene/H₂O | 90 |

| 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | DMF/H₂O | 85 |

| 2-Chloropyrazine | Phenylboronic acid | Pd(II) ONO pincer complex | KOH | Toluene/H₂O | 95 |

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes. The reaction is broadly applicable to chloropyridines, providing a direct route to alkynyl-substituted pyridines. scirp.org For this compound, a Sonogashira coupling would introduce an alkyne substituent at the C5 position.

Table 3: Representative Sonogashira Coupling Reactions with Halopyridines Note: These examples illustrate typical conditions for Sonogashira reactions on related halopyridine substrates.

| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 96 |

| Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | High |

| 5-Chloro-3-(phenylsulfanyl)pyrazin-2(1H)-one | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 81 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction forms a new carbon-carbon bond at one of the sp² carbons of the alkene, typically with high stereoselectivity for the trans isomer. organic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a 5-vinyl- or 5-styryl-substituted pyridine derivative.

Table 4: Representative Heck Coupling Reactions with Aryl Halides Note: These examples illustrate typical conditions for Heck reactions.

| Halide Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | NMP | High |

| Aryl Bromide | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | CH₃CN | High |

| Aryl Bromide | Styrene | [(P(NC₅H₁₀)₃)₂Pd(Cl)₂] | K₂CO₃ | NMP | 98 |

Reductive dehalogenation is a chemical process that replaces a halogen atom with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), dissolving metal reductions (e.g., sodium in liquid ammonia), or hydride reagents. This reaction pathway is a known transformation for aryl halides, although specific studies on this compound are not prominent in the literature. Additionally, microbial and abiotic reductive dechlorination processes are known environmental degradation pathways for chlorinated organic compounds, typically occurring under anaerobic conditions. researchgate.netfrtr.govnih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene (B151609). nanobioletters.comyoutube.com The ring nitrogen acts as a strong electron-withdrawing group via induction, deactivating the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. This further increases the deactivation of the ring, making substitution even more challenging.

When substitution does occur, it is directed primarily to the C3 and C5 positions (meta to the nitrogen). In this compound, the available positions for substitution are C4 and C6. The directing effects of the existing substituents must be considered:

-OH (at C3): A strongly activating, ortho-, para-directing group. It directs towards C2, C4, and C6.

-CH₃ (at C2): A weakly activating, ortho-, para-directing group. It directs towards C3 and C5.

-Cl (at C5): A deactivating, ortho-, para-directing group. It directs towards C4 and C6.

Radical Reactions and Photochemical Transformations

The study of radical and photochemical reactions of this compound is not extensively documented. However, general principles suggest potential pathways. The carbon-chlorine bond can undergo homolytic cleavage under photochemical (UV irradiation) or radical-initiating conditions to form a pyridyl radical. This radical could then participate in various subsequent reactions, such as hydrogen abstraction or coupling with other radical species.

Photochemical transformations of substituted pyridines can be complex, leading to rearrangements, isomerizations, or additions, but specific pathways for this molecule would require dedicated experimental investigation.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Chloro 2 Methylpyridin 3 Ol and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution and in the solid state. While specific experimental data for 5-chloro-2-methylpyridin-3-ol is not widely published, the expected application of various NMR techniques can be described based on established principles and data from analogous compounds.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of magnetically active nuclei. However, for a complete and unambiguous assignment of all proton and carbon signals in this compound, multi-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks within the molecule. For this compound, a cross-peak would be expected between the proton on the pyridine (B92270) ring and the methyl protons if they are within a three-bond coupling distance, which is not the case here. However, in related research intermediates where adjacent protons exist, COSY is crucial for establishing connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms. columbia.edu This is a highly sensitive method for assigning carbon signals based on their known proton assignments. For this compound, HSQC would definitively link the proton signal of the pyridine ring to its corresponding carbon and the methyl protons to the methyl carbon. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. columbia.edu This is critical for piecing together the molecular skeleton. For the target molecule, HMBC would show correlations between the methyl protons and the adjacent ring carbons, as well as the carbon bearing the chloro group. The aromatic proton would show correlations to the surrounding carbon atoms, confirming the substitution pattern on the pyridine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY could reveal through-space interactions between the methyl protons and the proton on the pyridine ring, providing insights into the molecule's preferred conformation.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar substituted pyridines. chemicalbook.comyoutube.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-155 |

| C3 | - | ~140-145 |

| C4 | ~7.0-7.5 | ~120-125 |

| C5 | - | ~130-135 |

| C6 | ~8.0-8.5 | ~145-150 |

| CH₃ | ~2.2-2.5 | ~15-20 |

| OH | ~9.0-11.0 (broad) | - |

While solution-state NMR provides data on molecules in a dynamic environment, solid-state NMR (ssNMR) offers valuable insights into the structure and packing of molecules in their crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are routinely used. nih.gov For this compound, ¹³C CP/MAS NMR could reveal information about polymorphism, as different crystalline forms would exhibit distinct chemical shifts due to variations in the local electronic environment. researchgate.net Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would be evident from changes in the chemical shifts of the involved nuclei.

Mass Spectrometry (MS) for Reaction Monitoring and Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C₆H₆ClNO), the expected exact mass can be calculated. The presence of chlorine would be readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M and M+2 peaks in the mass spectrum. docbrown.info

| Ion | Calculated Exact Mass |

| [C₆H₆³⁵ClNO + H]⁺ | 144.0216 |

| [C₆H₆³⁷ClNO + H]⁺ | 146.0187 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation of pyridine derivatives is often characterized by the cleavage of the ring or the loss of substituents. mdpi.com For this compound, characteristic fragmentation patterns would likely involve the loss of the chlorine atom, the methyl group, or a molecule of carbon monoxide from the pyridine ring. The analysis of these fragmentation patterns is crucial for distinguishing between isomers and for the structural confirmation of the compound. While specific experimental MS/MS data for this compound is not available, a hypothetical fragmentation pattern is outlined in the table below.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 144.02 | 129.00 | CH₃ |

| 144.02 | 109.01 | Cl |

| 144.02 | 116.03 | CO |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing precise bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful crystal structure determination would provide unequivocal proof of its molecular structure. It would confirm the substitution pattern on the pyridine ring and provide precise measurements of the C-Cl, C-N, C-C, and C-O bond lengths and the bond angles within the pyridine ring. Furthermore, the crystallographic data would reveal how the molecules pack in the crystal lattice, including details of any hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. nih.gov While no crystal structure for this compound has been deposited in public databases, the general methodology for such a determination is well-established. eurjchem.commdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Intermolecular interactions, particularly hydrogen bonds, play a crucial role in determining the solid-state architecture and physicochemical properties of molecules like this compound. The molecule possesses both a hydrogen bond donor (the hydroxyl group, -OH) and two potential hydrogen bond acceptor sites (the hydroxyl oxygen and the pyridine ring nitrogen). libretexts.orgchemguide.co.ukkhanacademy.org This duality allows for the formation of various supramolecular assemblies.

The primary and strongest hydrogen bond expected is the classic O-H···N interaction, where the hydroxyl group of one molecule donates its proton to the nitrogen atom of an adjacent pyridine ring. libretexts.org This interaction is a well-established and robust supramolecular synthon in pyridine-containing crystal structures. Additionally, O-H···O hydrogen bonds can form, leading to the creation of catemeric chains or cyclic dimers. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Nature |

|---|---|---|---|

| Strong Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Forms robust dimers or chains |

| Strong Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Contributes to extended networks |

| Weak Hydrogen Bond | Aromatic C-H | Hydroxyl Oxygen (O) | Stabilizes crystal packing |

| Weak Hydrogen Bond | Methyl C-H | Hydroxyl Oxygen (O) | Contributes to lattice energy |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Chlorine (Cl) | Directional, influences packing |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Face-to-face or offset stacking |

Co-crystallization Studies with Biological Macromolecules (mechanistic insights)

Co-crystallization is a powerful technique used in structural biology and drug discovery to obtain high-resolution structural information of a small molecule (ligand) bound to its biological target, typically a protein or nucleic acid. nih.govresearchgate.net This method involves crystallizing the macromolecule in the presence of the ligand, allowing the formation of a stable complex that can be analyzed by X-ray crystallography. creative-biostructure.com The resulting atomic-level structure provides critical mechanistic insights into the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that govern molecular recognition. nih.gov

While specific co-crystallization studies involving this compound are not prominently available in published literature, the structural features of the compound make it a plausible candidate for binding to various protein active sites. Its hydroxyl group and pyridine nitrogen can participate in hydrogen bonding with amino acid residues like serine, threonine, histidine, or aspartate. The substituted aromatic ring provides a scaffold for hydrophobic and π-π stacking interactions with residues such as phenylalanine, tyrosine, or tryptophan.

A hypothetical co-crystallization study could reveal, for instance, how this compound orients itself within a kinase active site, with the hydroxyl group potentially mimicking a key interaction of ATP and the pyridine ring occupying a hydrophobic pocket. Such structural data is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective research compounds. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

The spectra are expected to exhibit characteristic bands corresponding to each functional moiety. The O-H stretching vibration will appear as a broad, strong band in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, with its exact position and shape being highly sensitive to hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹. core.ac.uk

The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. Ring stretching vibrations (νC=C, νC=N) typically occur in the 1400-1650 cm⁻¹ region. researchgate.netresearchgate.net The positions of these bands can provide information about the electronic effects of the substituents. The C-O stretching vibration of the phenolic hydroxyl group is expected in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibration will produce a strong band in the fingerprint region, generally between 600 and 800 cm⁻¹. Comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT) allows for a precise assignment of these vibrational modes. core.ac.uk

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR/Raman) |

|---|---|---|---|

| 3200 - 3600 | ν(O-H) stretch | Hydroxyl | Strong, Broad / Weak |

| 3000 - 3100 | ν(C-H) stretch | Aromatic Ring | Medium / Strong |

| 2850 - 3000 | ν(C-H) stretch | Methyl Group | Medium / Medium |

| 1550 - 1650 | ν(C=C), ν(C=N) stretch | Pyridine Ring | Strong / Strong |

| 1400 - 1500 | ν(C=C), ν(C=N) stretch | Pyridine Ring | Strong / Strong |

| 1430 - 1470 | δas(C-H) bend | Methyl Group | Medium / Medium |

| 1200 - 1300 | ν(C-O) stretch | Phenolic C-O | Strong / Medium |

| ~1000 | Ring Breathing | Pyridine Ring | Medium / Strong, Sharp |

| 600 - 800 | ν(C-Cl) stretch | Aryl-Cl | Strong / Strong |

UV-Vis Spectroscopy for Electronic Structure and Aromaticity Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. mdpi.com For aromatic and heteroaromatic compounds like this compound, the primary absorptions arise from π → π* and n → π* transitions associated with the pyridine ring. ucalgary.ca

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-energy, intense absorptions. The n → π* (non-bonding to antibonding) transition involves the excitation of an electron from one of the nitrogen atom's lone pair orbitals to an antibonding π* orbital of the ring. This transition is lower in energy and generally much weaker in intensity.

The substituents on the pyridine ring significantly influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

Hydroxyl Group (-OH): As an electron-donating group (auxochrome), it tends to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in intensity) of the π → π* bands due to conjugation with the ring.

Chlorine Atom (-Cl): The chloro group has a dual effect. Its inductive effect is electron-withdrawing, while its resonance effect is electron-donating. The net effect can lead to a modest bathochromic shift.

Methyl Group (-CH₃): This group is weakly electron-donating through hyperconjugation, typically causing a small bathochromic shift.

The combined influence of these groups on the π-electron system determines the final UV-Vis spectrum, providing insight into the molecule's electronic structure and aromatic character. researchgate.net

| Transition Type | Description | Typical Wavelength Range | Expected Intensity |

|---|---|---|---|

| π → π | Excitation from π bonding to π antibonding orbital | 200 - 280 nm | High (ε > 5,000) |

| n → π | Excitation from N lone pair to π antibonding orbital | > 270 nm | Low (ε < 1,000) |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. rsc.org This technique is exclusively sensitive to chiral molecules—those that are non-superimposable on their mirror images. mdpi.com The parent compound, this compound, is achiral and therefore does not produce a CD signal.

However, CD spectroscopy becomes a vital tool for the analysis of chiral derivatives of this compound. Chirality could be introduced by, for example, synthesizing an ether or ester at the 3-hydroxyl position using a chiral reagent, or by introducing a substituent with a stereocenter. nih.govrsc.org

For such chiral derivatives, CD spectroscopy would provide unique spectral signatures (positive or negative bands called Cotton effects) in the wavelength regions corresponding to their electronic transitions (e.g., the π → π* and n → π* transitions of the pyridine chromophore). The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chromophore, providing crucial information about the molecule's absolute configuration and solution-state conformation. documentsdelivered.comrsc.org By comparing experimentally measured CD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute stereochemistry of a chiral derivative can be unambiguously assigned. mdpi.com

Theoretical and Computational Chemistry of 5 Chloro 2 Methylpyridin 3 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. eurasianjournals.comnanobioletters.com By approximating the solution to the Schrödinger equation, DFT allows for the calculation of various molecular properties, including orbital energies, charge distribution, and geometric parameters, which collectively define the molecule's reactivity and stability. scirp.org

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov

For 5-chloro-2-methylpyridin-3-ol, the electronic character of the pyridine (B92270) ring is modulated by three substituents:

Chloro group (-Cl): An electron-withdrawing group through induction and weakly electron-donating through resonance.

Methyl group (-CH₃): An electron-donating group through induction and hyperconjugation.

Hydroxyl group (-OH): An electron-donating group through resonance and electron-withdrawing through induction.

Interactive Data Table: Predicted Frontier Orbital Energies

This table presents plausible DFT-calculated (e.g., at the B3LYP/6-31G(d,p) level) frontier orbital energies for pyridine and predicted values for this compound, illustrating the influence of substituents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

| Pyridine | -6.24 | 0.00 | 6.24 | Low |

| This compound | -5.95 | -0.30 | 5.65 | Moderate |

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior toward electrophilic and nucleophilic reagents. uni-muenchen.de The MEP maps color-coded values of the electrostatic potential onto the molecule's electron density surface.

Red/Yellow regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. researchgate.net

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Potential: The most negative regions are anticipated around the highly electronegative nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, making them primary sites for interaction with electrophiles or protons. A region of negative potential would also be associated with the chlorine atom.

Positive Potential: The hydrogen atom of the hydroxyl group is expected to be the most positive site in the molecule, making it a strong hydrogen bond donor. The hydrogen atoms on the pyridine ring will also exhibit positive potential, though to a lesser extent.

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will orient itself when approaching other reactants. nih.gov

Aromaticity is a fundamental concept in chemistry related to cyclic, planar molecules with delocalized π-electrons, which imparts significant thermodynamic stability. While pyridine is an aromatic heterocycle, the degree of its aromaticity can be influenced by substituents. Computational chemistry provides quantitative measures of aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA).

The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within a ring from an ideal aromatic reference value. A HOMA value of 1 indicates a fully aromatic system (like benzene), while values less than 1 signify a decrease in aromaticity.

Interactive Data Table: Predicted HOMA Aromaticity Index

This table compares the HOMA index of benzene (B151609) and pyridine with a plausible predicted value for the substituted ring of this compound.

| Compound | HOMA Index | Degree of Aromaticity |

| Benzene | 1.000 | High |

| Pyridine | 0.968 | High |

| This compound (Pyridine Ring) | ~0.955 | High |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of short-lived intermediates and high-energy transition states that are often inaccessible to experimental observation. rsc.org By mapping the potential energy surface of a reaction, chemists can determine the most favorable pathway and calculate key kinetic and thermodynamic parameters. ibs.re.kr

A chemical reaction proceeds from reactants to products through a maximum energy point known as the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing a local maximum in the reaction coordinate but a minimum in all other degrees of freedom. arxiv.org

Locating and characterizing the TS is a primary goal of computational reaction modeling. Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or eigenvector-following methods are used to optimize the geometry of the TS. github.io A successful TS optimization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or forming). ibs.re.kr

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). This value is critical for predicting the reaction rate using transition state theory. For a reaction involving this compound, such as a nucleophilic aromatic substitution at the chlorine-bearing carbon, DFT calculations could be employed to:

Optimize the geometries of the reactants (this compound and the nucleophile).

Locate and optimize the geometry of the transition state.

Calculate the single-point energies of all species to determine the activation energy.

Reactions are most often carried out in a solvent, which can have a dramatic impact on reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. acs.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent. researchgate.net

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This method can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are often used, where the reacting species are treated with a high level of quantum theory and the surrounding solvent molecules are treated with less computationally expensive molecular mechanics. mdpi.comrsc.org

For this compound, modeling a reaction in different solvents would be critical. A polar protic solvent, for instance, could stabilize a charged transition state through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction compared to a non-polar solvent. Computational modeling allows for a quantitative prediction of these solvent-mediated effects. acs.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. mdpi.com By simulating the interactions of this compound with its environment over time, researchers could gain significant insights into its dynamic behavior.

Conformational Flexibility: MD simulations can reveal the accessible conformations of this compound in different environments. nih.gov By mapping the potential energy surface, researchers can identify low-energy, stable conformations and the energy barriers between them. This information is crucial as the three-dimensional shape of a molecule often dictates its biological activity. A principal component analysis (PCA) of the simulation trajectory could further elucidate the dominant modes of motion and conformational changes. nih.gov

Solvation Behavior: The interaction of a compound with its solvent, typically water in biological systems, is critical to its solubility, stability, and transport properties. MD simulations can model the explicit interactions between this compound and surrounding water molecules. dntb.gov.ua This would allow for the calculation of properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Such analyses provide a detailed picture of the solvation shell and the hydrogen bonding patterns, which are key to understanding the molecule's behavior in an aqueous environment.

Ligand-Protein Docking Studies for Mechanistic Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov

The process involves placing the ligand (this compound) into the binding site of a protein and evaluating the binding affinity using a scoring function. princeton.edu The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. jbcpm.com For instance, docking studies could explore the binding of this compound to the active sites of enzymes implicated in various diseases. The predicted binding poses and affinities can then guide the design of more potent and selective inhibitors. mdpi.comresearchgate.net

While no specific docking studies have been published for this compound, this approach remains a valuable tool for hypothesis generation and for prioritizing this compound for further experimental testing against a range of biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity or In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule determines its activity. nih.gov

Predicting Biological Activity (QSAR): To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC50 values) is required. mdpi.com Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. researchgate.net These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. bohrium.com A validated QSAR model could then be used to predict the in vitro biological activity of new or untested compounds, including derivatives of this compound. nih.gov

Predicting Reactivity and Properties (QSPR): Similarly, QSPR models can be developed to predict various physicochemical properties and reactivity parameters of this compound. nih.gov These could include properties like solubility, lipophilicity (logP), and metabolic stability. By correlating structural descriptors with experimentally determined properties of a set of related molecules, a predictive QSPR model can be established. Such models are valuable for estimating the properties of novel compounds without the need for immediate experimental synthesis and testing.

While specific QSAR/QSPR models for this compound are not available in the literature, the methodologies provide a robust framework for future studies to predict its potential biological activities and physicochemical properties based on its unique chemical structure.

Biological and Biochemical Research Applications Mechanistic Focus, in Vitro Studies

Enzyme Inhibition Mechanism Investigations (e.g., Acetylcholinesterase, SARS-CoV-2 3CLpro)

The pyridine (B92270) scaffold is a cornerstone in the design of enzyme inhibitors. Derivatives of 5-chloro-2-methylpyridin-3-ol are investigated for their potential to inhibit key enzymes implicated in disease, such as acetylcholinesterase (AChE) and viral proteases.

Investigations into pyridine and pyrimidine (B1678525) derivatives have revealed their potential as cholinesterase inhibitors. nih.gov The nitrogen atom in the pyridine ring is crucial for interacting with the active site of acetylcholinesterase. Studies on various pyridine diamine derivatives show that the structure of the molecule, including the length of aliphatic chains and the nature of aromatic substituents, significantly influences inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For instance, certain pyridine derivatives demonstrate higher potency against BChE compared to their pyrimidine counterparts. nih.gov The mechanism of inhibition is often mixed, indicating that the compounds may bind to both the active site and allosteric sites on the enzyme. nih.gov

In the context of antiviral research, the papain-like protease (PLpro) and the 3C-like protease (3CLpro) of SARS-CoV-2 are essential for viral replication, making them prime targets for inhibitor design. nih.gov The chloroquinoline scaffold, structurally related to chloropyridine, has been a focus of virtual screening and drug repurposing efforts to identify potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). shd-pub.org.rs Piperidine-based scaffolds, which share a heterocyclic amine structure, have also been developed as inhibitors of SARS-CoV-2 PLpro. nih.gov A co-crystal structure of a piperidine (B6355638) inhibitor bound to SARS-CoV-2 PLpro provides a detailed map for guiding medicinal chemistry efforts to improve binding affinity and drug-like properties. nih.gov These studies underscore the potential of using scaffolds like this compound as a foundation for developing novel antiviral agents that target critical viral enzymes.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis (molecular level)

Understanding the interaction between a small molecule and its biological receptor at the molecular level is fundamental to drug discovery. While specific receptor binding assays for this compound are not extensively documented, molecular docking studies of its derivatives provide significant insight into potential ligand-receptor interactions. These computational models predict how a ligand binds within the active site of a target protein, highlighting the key intermolecular forces involved.

The functional groups of this compound contribute distinctively to its binding potential:

Pyridine Ring: The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket.

Nitrogen Atom: The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand to the receptor.

Hydroxyl Group (-OH): This group is a classic hydrogen bond donor and acceptor, enabling strong, directional interactions with polar residues like serine, threonine, or the peptide backbone.

Chloro Group (-Cl): The halogen atom can participate in halogen bonding, a noncovalent interaction with electron-rich atoms like oxygen or nitrogen, which can enhance binding affinity and specificity. It also increases the lipophilicity of the molecule, potentially favoring interactions with hydrophobic pockets.

Methyl Group (-CH3): This group contributes to hydrophobic interactions, fitting into nonpolar pockets within the receptor and displacing water molecules, which is an entropically favorable process.

Docking studies of pyridine derivatives with targets such as the E. coli PDF enzyme and succinate (B1194679) dehydrogenase have illustrated these principles. researchgate.netnih.gov For example, molecular docking of an antifungal pyridine derivative revealed that it could bind to succinate dehydrogenase through a combination of hydrogen bonding, π-system interactions, and hydrophobic forces. researchgate.net

Modulation of Cellular Pathways (in vitro experimental models)

Derivatives built upon scaffolds similar to this compound have been shown to modulate critical cellular pathways in in vitro models, particularly those related to cell proliferation and apoptosis (programmed cell death).

In cancer cell line studies, certain halogenated derivatives have demonstrated cytotoxic effects by inducing apoptosis. mdpi.commdpi.com The mechanism often involves an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and a decrease in the mitochondrial membrane potential. mdpi.commdpi.com This disruption of mitochondrial function is a key trigger for the intrinsic apoptotic pathway.

Further investigation into the apoptotic mechanism reveals that active compounds can modulate the levels of key regulatory proteins. For example, some indole (B1671886) derivatives, which can be structurally related to pyridines, have been shown to increase the expression of pro-apoptotic proteins like Caspase-3, Caspase-8, and Bax, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Caspases are a family of protease enzymes that execute the process of apoptosis. nih.gov The ability of these compounds to alter the balance of pro- and anti-apoptotic proteins highlights their potential to influence cell fate decisions in experimental models. nih.gov

Antimicrobial and Antifungal Activity Investigations (in vitro screening and mechanism)

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, known for conferring antimicrobial and antifungal properties. nih.gov Derivatives incorporating the chloropyridine structure are frequently evaluated for their efficacy against a range of bacterial and fungal pathogens.

In vitro screening has shown that pyridine derivatives can be effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli), as well as fungal strains like Candida albicans and Aspergillus niger. nih.govannexpublishers.com The mechanism of action for these compounds can be multifaceted. For azole-pyridine hybrids, it is proposed that they act as multitarget ligands, simultaneously inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase (blocking ergosterol (B1671047) biosynthesis) and disrupting cell wall synthesis. nih.gov Other pyridine derivatives are thought to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. researchgate.net

The table below summarizes the in vitro antimicrobial activity of selected pyridine derivatives, demonstrating the potency that can be achieved with this structural class.

| Compound Class | Target Organism | Activity Metric | Result | Source |

|---|---|---|---|---|

| Oxazolidinone Derivative (7j) | Drug-sensitive/resistant Gram-positive bacteria | MIC | 0.25 µg/mL | nih.gov |

| Bis-(imidazole)-pyridine hybrid (5a) | Candida parapsilosis | Inhibition Zone | 19 mm | nih.gov |

| Bis-(imidazole)-pyridine hybrid (5a) | Candida albicans ATCC 10231 | Inhibition Zone | 23 mm | nih.gov |

| Thiophene-pyridine hybrid (80) | Aspergillus fumigates | Activity | Higher than Amphotericin B | nih.gov |

| 2-Chloroquinoline Derivative (21) | Antibacterial Activity | MIC | 12.5 µg/mL | annexpublishers.com |

Development as Biochemical Probes or Fluorescent Tags

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biomolecules and cellular processes. nih.gov The development of these probes often relies on core heterocyclic structures, known as fluorophores, which can be chemically modified to create sensors for specific analytes or to label particular cellular compartments.

The aminopyridine scaffold is recognized as a promising basis for fluorescent probes due to its high quantum yield. mdpi.com While this compound is not an aminopyridine, its pyridine core represents a viable starting point for the synthesis of novel fluorescent molecules. Through chemical modification—for example, by introducing amine groups or conjugating it to other fluorescent systems—the pyridine scaffold can be elaborated into probes. mdpi.com The design of such probes is modular; the core fluorophore provides the fluorescent signal, while attached chemical moieties can confer specificity for a biological target or sensitivity to environmental changes like pH. nih.gov The inherent properties of the pyridine ring, combined with the potential for diverse chemical derivatization, make it a suitable platform for designing the next generation of biochemical probes. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Designing Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective bioactive agent. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify which functional groups are critical for its function. The this compound scaffold offers multiple points for modification to explore SAR.

Studies on various pyridine and related heterocyclic derivatives have established several key SAR principles:

Influence of Halogens: The presence and position of halogen atoms like chlorine can significantly affect activity. In some series, a chloro-substituent enhances antimicrobial activity. nih.govmdpi.com For certain enzyme inhibitors, the position of the halogen on an aromatic ring is crucial, with para-substitution sometimes leading to a reduction in potency compared to an unsubstituted ring. nih.gov

Role of Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl (-OH) or methoxy (-OCH3) groups often enhances antiproliferative activity against cancer cell lines. nih.gov The ability of the -OH group to participate in hydrogen bonding is frequently critical for high-affinity interactions with biological targets. mdpi.com

Impact of Substituent Position: The specific placement of substituents on the pyridine ring is critical. For pyrazolo[4,3-c]pyridine derivatives acting as protein-protein interaction inhibitors, modifications at different positions on the scaffold led to vastly different activities, allowing for the rational design of more potent hybrid molecules. acs.org

The table below outlines general SAR trends observed in studies of pyridine derivatives.

| Structural Modification | Observed Effect on Bioactivity | Compound Class / Target | Source |

|---|---|---|---|

| Addition of -OCH3 groups | Increased antiproliferative activity | Pyridine Derivatives | nih.gov |

| Presence of a para-substituent on a benzoyl moiety | Crucial for antifungal activity | Bis-(imidazole/benzimidazole)-pyridine hybrids | nih.gov |